4-(morpholin-4-yl)-N-(naphthalen-1-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine
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Overview
Description
4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction.
Attachment of the Morpholine Ring: The morpholine ring is incorporated through a nucleophilic substitution reaction with the triazine core.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine and subsequently with 4-nitroacetophenone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the naphthalene moiety.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring and naphthalene moiety.
Reduction: Amino derivatives formed from the reduction of the nitro group.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the triazine core and the hydrazone linkage suggests it may have activity against certain diseases, such as cancer or bacterial infections.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core and hydrazone linkage may play a crucial role in these interactions, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage and nitro group.
4-(MORPHOLIN-4-YL)-N-(PHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
The uniqueness of 4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of structural features, including the morpholine ring, naphthalene moiety, triazine core, and hydrazone linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C25H24N8O3 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
6-morpholin-4-yl-4-N-naphthalen-1-yl-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H24N8O3/c1-17(18-9-11-20(12-10-18)33(34)35)30-31-24-27-23(28-25(29-24)32-13-15-36-16-14-32)26-22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-16H2,1H3,(H2,26,27,28,29,31)/b30-17+ |
InChI Key |
VWDZMQVTPVYLBW-OCSSWDANSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)/C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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